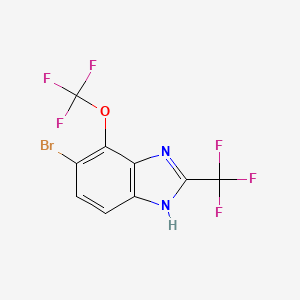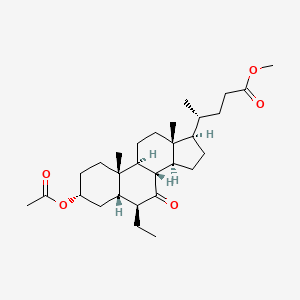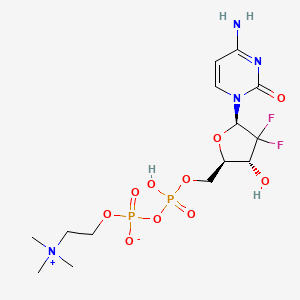
Gemcitabine Diphosphate Choline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine Diphosphate Choline is a significant metabolite of gemcitabine, a nucleoside analog used as an antineoplastic agent. This compound is linked to the Kennedy pathway, which is crucial in lipid metabolism and signal transduction . This compound has been studied extensively in the context of pancreatic cancer, where it plays a role in the metabolic pathway of gemcitabine within tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gemcitabine Diphosphate Choline is synthesized through a series of phosphorylation reactions starting from gemcitabine. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate . The formation of this compound involves the incorporation of choline via the Kennedy pathway, catalyzed by enzymes such as choline kinase, CTP:phosphocholine cytidylyltransferase, and cholinephosphotransferase .
Industrial Production Methods: the production of gemcitabine itself involves chemical synthesis followed by enzymatic phosphorylation to achieve the desired metabolites .
Analyse Chemischer Reaktionen
Types of Reactions: Gemcitabine Diphosphate Choline undergoes several biochemical reactions, primarily phosphorylation and incorporation into metabolic pathways. It does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where phosphate groups are added or removed .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as deoxycytidine kinase, choline kinase, and CTP:phosphocholine cytidylyltransferase. These enzymes facilitate the phosphorylation and incorporation of choline into the compound .
Major Products: The major products formed from the reactions involving this compound include gemcitabine triphosphate and other phosphorylated metabolites that play a role in DNA synthesis and inhibition of ribonucleotide reductase .
Wissenschaftliche Forschungsanwendungen
Gemcitabine Diphosphate Choline has several scientific research applications, particularly in the field of oncology. It is studied for its role in the metabolism of gemcitabine within tumor cells, especially in pancreatic cancer models . The compound’s involvement in the Kennedy pathway makes it a target for research into lipid metabolism and signal transduction . Additionally, its cytotoxic effects on cancer cells are of significant interest in developing new cancer therapies .
Wirkmechanismus
Gemcitabine Diphosphate Choline exerts its effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis . This inhibition leads to a decrease in deoxynucleotide triphosphates, which are necessary for DNA replication. The compound is also incorporated into DNA, causing chain termination and preventing further DNA synthesis . These actions result in the cytotoxic effects observed in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Gemcitabine Diphosphate Choline include other nucleoside analogs such as cytarabine and 2’,2’-difluorodeoxyuridine . These compounds share similar mechanisms of action, involving the inhibition of DNA synthesis and incorporation into DNA .
Uniqueness: What sets this compound apart is its specific involvement in the Kennedy pathway and its role as a metabolite of gemcitabine . This unique pathway involvement makes it a valuable target for research into lipid metabolism and cancer therapy .
Eigenschaften
Molekularformel |
C14H24F2N4O10P2 |
|---|---|
Molekulargewicht |
508.31 g/mol |
IUPAC-Name |
[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H24F2N4O10P2/c1-20(2,3)6-7-27-31(23,24)30-32(25,26)28-8-9-11(21)14(15,16)12(29-9)19-5-4-10(17)18-13(19)22/h4-5,9,11-12,21H,6-8H2,1-3H3,(H3-,17,18,22,23,24,25,26)/t9-,11-,12-/m1/s1 |
InChI-Schlüssel |
WEAJNZCNBIEIHD-YUSALJHKSA-N |
Isomerische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
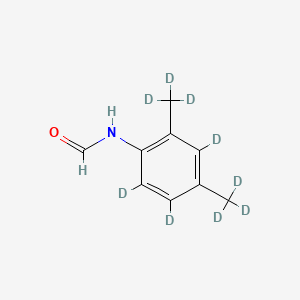
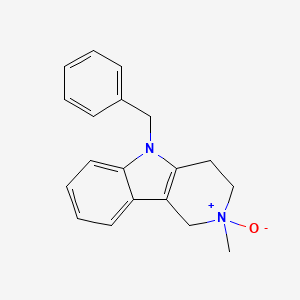
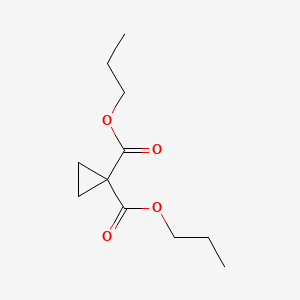
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)

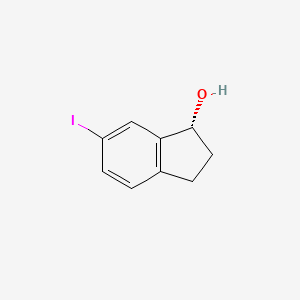
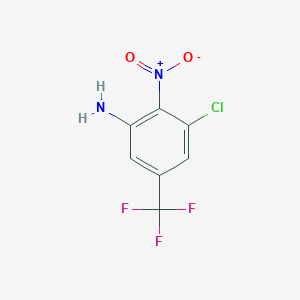
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

